AZD3514 is a synthetic small molecule classified as a selective androgen receptor downregulator (SARD) [, ]. It was initially developed by AstraZeneca as a potential treatment for castration-resistant prostate cancer (CRPC) [, ]. In the realm of scientific research, AZD3514 serves as a valuable tool for investigating the androgen receptor (AR) signaling pathway and its role in cancer progression [].
AZD3514 was synthesized as part of a research initiative aimed at developing new treatments for advanced prostate cancer. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and is classified under small molecule therapeutics. The systematic name for AZD3514 is 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine .
The synthesis of AZD3514 involves multiple steps that include the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl) moiety, followed by the introduction of trifluoromethyl and triazole functionalities.
The detailed synthetic route can be summarized as follows:
The synthesis has been optimized to improve yield and reduce reaction times, which is crucial for large-scale production .
AZD3514 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C21H26F3N5O2, with a molecular weight of approximately 421.46 g/mol.
The structure features:
The three-dimensional conformation of AZD3514 allows it to effectively interact with the androgen receptor, facilitating its downregulatory effects .
AZD3514 undergoes various chemical reactions that are critical for its function as an androgen receptor modulator. These include:
AZD3514 functions by selectively binding to the androgen receptor, leading to its downregulation. This process involves several key steps:
Preclinical studies have demonstrated that AZD3514 effectively decreases levels of androgen receptors in treated cells, supporting its potential use in clinical settings .
AZD3514 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AZD3514 behaves in biological systems and its potential formulation as a therapeutic agent .
AZD3514 has been primarily investigated for its applications in treating prostate cancer, particularly in cases resistant to conventional therapies:
The androgen receptor (AR) remains the central oncogenic driver in castration-resistant prostate cancer (CRPC) despite androgen deprivation therapy (ADT). In CRPC, tumors evolve mechanisms to reactivate AR signaling through:
Preclinical studies confirm that CRPC xenograft models (e.g., LNCaP) maintain nuclear AR localization and express AR-regulated genes (PSA, TMPRSS2) even in castrated hosts, validating AR’s indispensable role in disease progression [3] [7].
Table 1: Mechanisms of AR Reactivation in CRPC
Mechanism | Molecular Consequence | Clinical Impact |
---|---|---|
AR Amplification | ~50-fold increased AR protein expression | Resistance to enzalutamide/abiraterone |
AR Splice Variants (AR-V7) | Ligand-independent constitutive activity | Bypass of LBD-targeting therapies |
Intratumoral Androgen Synthesis | Testosterone/DHT ≥0.5 nM in CRPC tissue | Reactivates full-length AR |
First-generation AR antagonists (bicalutamide) and CYP17 inhibitors (abiraterone) frequently fail due to:
AZD3514 counters these resistance mechanisms through dual action:
Table 2: Preclinical Efficacy of AZD3514 in Prostate Cancer Models
Model System | AZD3514 Treatment | Key Outcome | Reference |
---|---|---|---|
LNCaP cells (in vitro) | 10 µM, 24h | 70% reduction in nuclear AR | [3] |
LAPC4 xenografts (mice) | 50 mg/kg/day oral, 30 days | 64% tumor growth inhibition | [9] |
HID28 CRPC model (mice) | 100 mg/kg/day oral, 21 days | Delayed tumor progression | [7] |
Despite advances with enzalutamide/abiraterone, unmet needs persist:
Phase I trials of AZD3514 demonstrated proof-of-concept efficacy in CRPC:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7